molecular formula C13H23NO4 B567007 (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1217737-76-2

(S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B567007
CAS RN: 1217737-76-2
M. Wt: 257.33
InChI Key: BTYQWISIPUWRJR-JTQLQIEISA-N
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Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The tert-butyl and methoxy-2-oxoethyl groups attached to the piperidine ring could potentially alter its activity and properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperidine ring (a six-membered ring with one nitrogen atom), with a tert-butyl group, a carboxylate group, and a methoxy-2-oxoethyl group attached . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxylate group could make it a good nucleophile, while the methoxy-2-oxoethyl group could potentially be susceptible to reactions with strong bases .

Scientific Research Applications

Heterocyclic Chemistry

The compound’s quinoline-like structure opens up possibilities in heterocyclic chemistry:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperidine derivatives are active in the central nervous system, so it’s possible that this compound could have similar effects .

Future Directions

The future directions for this compound would likely depend on its activity and potential applications. If it shows promise in preclinical testing, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYQWISIPUWRJR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652018
Record name tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217737-76-2
Record name tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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